Thevetiaflavone

Descripción

Propiedades

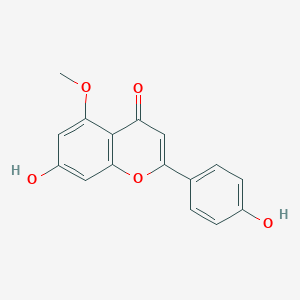

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQABHAHJGSNVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thevetiaflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetiaflavone, a naturally occurring flavone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the known natural sources and distribution of this compound. It summarizes the available quantitative data for total flavonoid content in one of its primary sources, details established experimental protocols for extraction and analysis, and explores the potential signaling pathways that may be modulated by this compound based on the activities of structurally related flavonoids. This document aims to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, indicating a relatively specific distribution in the plant kingdom. The primary documented natural sources of this compound include:

-

Wikstroemia indica : This plant, used in traditional medicine, is another confirmed source of this compound.[4][5][6] The presence of this compound has been confirmed through liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis of its various parts.[5][6]

-

Heliotropium sinuatum : This species has also been reported to contain this compound. However, detailed studies on the distribution and concentration of the compound within this plant are limited.

-

Limonium sinuatum : While quantitative analysis of flavonoids has been performed on this plant, the presence and quantity of this compound specifically have not been reported in the available literature.[7]

Quantitative Data

Specific quantitative analysis of this compound content in its natural sources is limited in the current scientific literature. However, studies on the total flavonoid content of Thevetia peruviana leaves provide valuable insight into the potential yield of flavonoid compounds from this plant.

| Plant Source | Plant Part | Total Flavonoid Content (mg/g of dry extract) | Method of Quantification | Reference |

| Thevetia peruviana | Leaves | 12.47 | Spectrophotometry (Aluminum chloride colorimetric assay) | [1][3] |

Note: This table represents the total flavonoid content and not the specific concentration of this compound. Further research employing quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a pure this compound standard is required for its precise quantification.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of flavonoids from the primary plant sources of this compound. These protocols can be adapted for the specific isolation and quantification of this compound.

Extraction of Flavonoids from Thevetia peruviana Leaves

This protocol is based on the methodology described for the extraction of polyphenolic compounds from the leaves of Thevetia peruviana.[1][3]

Workflow for Extraction and Fractionation of Flavonoids from Thevetia peruviana Leaves

Caption: Workflow for the extraction and fractionation of flavonoids from Thevetia peruviana leaves.

Methodology:

-

Sample Preparation: Air-dried leaves of Thevetia peruviana are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol using a suitable method such as Soxhlet extraction or maceration.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a flavone, is expected to be enriched in the ethyl acetate fraction.

Extraction of Flavonoids from Wikstroemia indica

This protocol is based on the ultrasonic-assisted extraction method described for flavonoids from Wikstroemia indica.[5][6]

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, stems) is dried and powdered.

-

Extraction: The powdered sample is subjected to ultrasonic-assisted extraction with methanol.

-

Filtration and Analysis: The extract is filtered and can be directly subjected to analysis or further purification steps.

Analytical Methods for Quantification

3.3.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be employed for the separation and quantification of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like 0.1% formic acid or acetic acid) is typically used.

-

Detection: A Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of this compound (around 270 nm and 330 nm, characteristic of flavones) can be used.

-

Quantification: A calibration curve is constructed using a pure standard of this compound to quantify its concentration in the plant extracts.

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids.

-

Mass Analysis: A triple quadrupole or ion trap mass spectrometer can be used for tandem mass spectrometry (MS/MS) experiments to confirm the identity of this compound based on its specific fragmentation pattern.

-

Quantification: Multiple Reaction Monitoring (MRM) mode can be used for highly sensitive and specific quantification.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is currently lacking, the well-documented activities of other structurally similar flavonoids provide a strong basis for hypothesizing its potential biological targets. Flavonoids are known to exert their effects through the modulation of various signaling cascades involved in inflammation and cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Flavonoids have been shown to modulate the MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response. Chronic activation of the NF-κB pathway is associated with various inflammatory diseases and cancer. Many flavonoids are known to inhibit the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Flavonoids have been reported to inhibit this pathway.

References

- 1. [PDF] Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The determination of flavonoids in Wikstroemia indica C. A. Mey. by liquid chromatography with photo-diode array detection and negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTITATIVE DETERMINATION OF FLAVONOIDS PRESENT IN LIMONIUM SINUATUM MILL [bpsa.journals.ekb.eg]

Isolation of Thevetiaflavone from Wikstroemia indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Thevetiaflavone, a promising flavonoid, from the plant Wikstroemia indica. This document details a plausible experimental protocol based on established phytochemical techniques for flavonoid extraction and purification. It also includes a summary of the compound's known biological activities and associated signaling pathways.

Introduction to this compound and Wikstroemia indica

This compound is a flavonoid that has been identified in the medicinal plant Wikstroemia indica (L.) C. A. Mey., a member of the Thymelaeaceae family.[[“]][2] W. indica has a history of use in traditional Chinese medicine for treating various ailments, including inflammatory diseases and cancer.[3][4] Modern research has revealed that W. indica is a rich source of various bioactive compounds, including flavonoids, biflavonoids, coumarins, and lignans.[3][5] this compound, in particular, has garnered scientific interest for its neuroprotective properties.[[“]][2]

Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound from Wikstroemia indica is not extensively documented in publicly available literature, the following procedure is a robust, multi-step process constructed from established methods for flavonoid extraction and purification from Wikstroemia species and other plants.[3][6][7]

Plant Material Collection and Preparation

-

Collection: The rhizomes of Wikstroemia indica are typically used for the isolation of flavonoids.[2][5]

-

Drying: The collected plant material should be air-dried in the shade to prevent the degradation of phytochemicals.

-

Grinding: The dried rhizomes are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature.[3] A common ratio is 1:10 (w/v) of plant material to solvent.

-

Maceration/Sonication: The mixture can be macerated with periodic shaking for 48-72 hours or subjected to ultrasonication to enhance extraction efficiency.[3][8]

-

Filtration and Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Suspension in Water: The crude ethanolic extract is suspended in distilled water.

-

Liquid-Liquid Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.[9][10]

-

Fraction Concentration: The ethyl acetate fraction is collected and concentrated to dryness.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of this compound.

-

Silica Gel Column Chromatography (Initial Separation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used for the separation of flavonoids.[6] The elution may start with 100% chloroform, with a stepwise increase in the concentration of methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography (Further Purification):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[9]

-

Purpose: This step helps in removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A reversed-phase C18 column is typically used for the final purification of flavonoids.[11]

-

Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is employed.[11]

-

Detection: UV detection at a wavelength corresponding to the absorption maximum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Structure Elucidation

The purified this compound is identified and its structure confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.

Quantitative Data

| Extraction Step | Parameter | Expected Outcome/Value | Reference/Method |

| Ethanol Extraction | Yield of Crude Extract | 5-15% (w/w) of dried plant material | Gravimetric |

| Solvent Partitioning | Yield of Ethyl Acetate Fraction | 1-5% (w/w) of crude extract | Gravimetric |

| Column Chromatography | Yield of Semi-Purified Fraction | 0.1-1% (w/w) of ethyl acetate fraction | Gravimetric |

| Preparative HPLC | Purity of this compound | >95% | HPLC Analysis |

| Spectroscopic Data for this compound | |

| Parameter | Expected Data Type |

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 g/mol |

| ¹H-NMR (DMSO-d₆, δ ppm) | Characteristic peaks for the flavonoid A, B, and C rings. |

| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances corresponding to the 16 carbon atoms of the this compound skeleton. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion peak corresponding to the molecular weight. |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

This compound Signaling Pathway in Neuroprotection

This compound has been shown to exert neuroprotective effects by mitigating oxidative stress-induced apoptosis.[[“]][2] In models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics ischemic injury, this compound ameliorates reactive oxygen species (ROS)-mediated mitochondrial dysfunction.[[“]][2]

The proposed mechanism involves the following key steps:

-

Inhibition of ROS Overproduction: this compound reduces the excessive production of ROS, which are highly reactive molecules that can damage cells.[[“]][2]

-

Mitochondrial Protection: By reducing ROS, this compound helps to maintain the mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore (mPTP).[[“]][2]

-

Regulation of Apoptotic Proteins: this compound upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein Bax.[[“]][2] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria.

-

Inhibition of Caspase-3 Activation: The inhibition of cytochrome c release subsequently prevents the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[[“]][2]

Caption: this compound's neuroprotective signaling pathway.

Conclusion

This compound from Wikstroemia indica represents a valuable natural product with significant therapeutic potential, particularly in the context of neurodegenerative diseases. While a standardized, publicly available protocol for its isolation is lacking, this guide provides a comprehensive and technically sound methodology based on established principles of phytochemistry. Further research is warranted to optimize the isolation process, quantify the yield of this compound from W. indica, and further elucidate its pharmacological activities and mechanisms of action. This will be crucial for advancing its development as a potential therapeutic agent.

References

- 1. consensus.app [consensus.app]

- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 3. The determination of flavonoids in Wikstroemia indica C. A. Mey. by liquid chromatography with photo-diode array detection and negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Thevetiaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thevetiaflavone, a naturally occurring O-methylated flavone, has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of apigenin, it shares a core flavonoid structure responsible for a wide array of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and further investigation. Detailed experimental protocols for isolation and analysis are outlined, and its potential interactions with key cellular signaling pathways are explored.

Introduction

This compound (5-O-methylapigenin) is a flavonoid found in various plant species, including Thevetia neriifolia and Heliotropium sinuatum.[1] Its chemical structure, characterized by a methoxy group at the C-5 position of the apigenin backbone, influences its physicochemical properties and biological activity. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification in complex natural extracts and for quality control in drug development processes. This document serves as a detailed resource for researchers, providing tabulated spectroscopic data, experimental methodologies, and an exploration of its potential mechanisms of action.

Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of NMR and MS techniques. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. This compound's structure has been elucidated using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 3 | 6.93 | s | |

| 6 | 6.40 | d | 2.1 |

| 8 | 6.81 | d | 2.1 |

| 2' | 7.94 | d | 8.8 |

| 3' | 6.94 | d | 8.8 |

| 5' | 6.94 | d | 8.8 |

| 6' | 7.94 | d | 8.8 |

| 5-OCH₃ | 3.89 | s | |

| 7-OH | 10.85 | s | |

| 4'-OH | 12.98 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Position | δ (ppm) |

| 2 | 163.6 |

| 3 | 103.9 |

| 4 | 182.0 |

| 5 | 161.4 |

| 6 | 94.4 |

| 7 | 164.5 |

| 8 | 99.2 |

| 9 | 157.4 |

| 10 | 105.7 |

| 1' | 121.2 |

| 2' | 128.5 |

| 3' | 116.0 |

| 4' | 161.3 |

| 5' | 116.0 |

| 6' | 128.5 |

| 5-OCH₃ | 56.1 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS/MS | Positive | 285.07 | 270 ([M+H-CH₃]⁺), 257 ([M+H-CO]⁺), 242, 167, 153, 139 |

The fragmentation of flavonoids in mass spectrometry often involves retro-Diels-Alder (rDA) reactions in the C-ring and losses of small neutral molecules like CO, H₂O, and radicals such as CH₃ from methoxy groups. For this compound, the radical loss of a methyl group (CH₃) from the methoxy substituent is a characteristic fragmentation pathway.

Experimental Protocols

The following sections describe generalized protocols for the isolation and spectroscopic analysis of this compound from plant material.

Isolation of this compound

A common method for the extraction and isolation of flavonoids from plant sources involves solvent extraction followed by chromatographic separation.

Protocol:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol for several hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, to separate the different components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Full scan MS and tandem MS (MS/MS) spectra are acquired.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure.

Potential Signaling Pathway Interactions

Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While specific research on this compound is emerging, its structural similarity to apigenin suggests potential interactions with key pathways implicated in cell proliferation, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is often associated with cancer. Many flavonoids have been shown to inhibit this pathway.

This compound may inhibit the PI3K/Akt pathway by directly or indirectly suppressing the activity of PI3K and the subsequent phosphorylation of Akt. This inhibition would lead to the downregulation of downstream effectors, ultimately resulting in decreased cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate the activity of different MAPK family members, such as ERK, JNK, and p38.

This compound may exert its effects by inhibiting the phosphorylation cascade of the MAPK pathway at various levels, including MAPKKK, MAPKK, and MAPK. This modulation can lead to altered gene expression and cellular responses, potentially contributing to its anti-inflammatory and anti-cancer properties.

Conclusion

This technical guide provides a consolidated resource of the spectroscopic data of this compound, essential for its accurate identification and characterization. The detailed experimental protocols offer a foundation for its isolation and analysis from natural sources. Furthermore, the exploration of its potential interactions with the PI3K/Akt and MAPK signaling pathways provides a basis for future research into its pharmacological mechanisms. This comprehensive information is intended to support and accelerate the efforts of researchers and drug development professionals in harnessing the therapeutic potential of this compound.

References

In Silico Prediction of Thevetiaflavone Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetiaflavone, a flavone found in various plant species, has garnered interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its mechanism of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. Due to the limited specific in silico studies on this compound, this guide will leverage data and methodologies from studies on the structurally similar flavonoid, Apigenin (this compound is 5-O-methylapigenin), to illustrate the target prediction workflow and potential biological activities.

In silico target prediction is a powerful computational strategy in drug discovery that can significantly accelerate the identification of potential protein targets for small molecules.[1] By simulating the interactions between a ligand (like this compound) and a vast library of biological macromolecules, these methods can prioritize targets for subsequent experimental validation, thereby saving considerable time and resources.[1] This guide will detail the core methodologies, present relevant data in a structured format, and provide visual representations of key processes and pathways.

In Silico Methodologies for Target Prediction

A multi-faceted in silico approach is typically employed for robust target prediction. This often involves a combination of ligand-based and structure-based methods to enhance the accuracy of the predictions.

General Workflow

The overall workflow for in silico target prediction of a small molecule like this compound is a systematic process that begins with the compound's structure and culminates in a list of prioritized potential protein targets for experimental validation.

Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3] This method is instrumental in understanding the binding mechanism and affinity.

-

Protein Preparation: The three-dimensional crystal structures of potential target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. Torsion angles are defined to allow for flexibility during docking.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations of the ligand within the protein's active site.[4] The simulation generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.

-

Analysis: The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding conformation. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then examined.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[5][6]

-

Pharmacophore Model Generation: A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the interaction pattern of a ligand in a protein's active site (structure-based).[5] The model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the model.

-

Hit Filtering: The retrieved hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to select the most promising candidates.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.[7][8]

-

Library Preparation: A large library of compounds, which can be from commercial sources or natural product databases, is prepared for screening. The 3D structures of these compounds are generated and optimized.

-

Target-Based Virtual Screening: In this approach, molecular docking is used to screen the entire library against the active site of a specific protein target.[8] The compounds are ranked based on their docking scores.

-

Ligand-Based Virtual Screening: This method uses the structure of a known active ligand to find other compounds with similar properties. This can involve 2D similarity searches or 3D shape-based screening.

-

Post-Screening Analysis: The top-ranked compounds from the virtual screen are subjected to further analysis, including visual inspection of their binding modes and evaluation of their ADMET properties, before being selected for experimental testing.

Predicted Targets of this compound (via Apigenin)

As a proxy for this compound, we present in silico data for Apigenin, a closely related flavone that has been more extensively studied. These potential targets provide a strong starting point for investigating the biological activities of this compound.

Quantitative Data: Binding Affinities of Apigenin

The following table summarizes the predicted binding energies of Apigenin with various protein targets, as determined by molecular docking studies. A more negative binding energy indicates a stronger predicted binding affinity.

| Target Protein Family | Specific Target | PDB ID | Predicted Binding Energy (kcal/mol) | Reference |

| Kinases | p38 Mitogen-Activated Protein Kinase | - | -8.21 | [1][9] |

| Cyclin-Dependent Kinase 4 (CDK4) | - | -5.34 | [1][9] | |

| Oxidoreductases | Xanthine Oxidase (XO) | - | -8.2 to -8.7 | [10] |

| NADPH Oxidase (NOX) | - | -6.83 | [9] | |

| Inducible Nitric Oxide Synthase (iNOS) | - | - | [9] | |

| Oncogenes | KRAS (G12C, G12D, G12V mutants) | - | High binding energies reported | [1] |

| Apoptosis-Related | Caspase 3 | - | -5.750 | [11] |

| Tumor Suppressors | p53 | - | -4.611 | [11] |

| Adhesion Molecules | Mucosal Addressin Cell Adhesion Molecule 1 | - | -5.307 | [11] |

| Viral Proteins | SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6XBG | -98.20 (MolDock Score) | [12] |

| SARS-CoV-2 RNA-dependent RNA Polymerase | 7BTF | -93.403 (MolDock Score) | [12] | |

| MERS-CoV Spike-RBD | 4KRO | -61.069 (MolDock Score) | [12] | |

| Papain-like Protease (MERS) | 4P16 | -47.314 (MolDock Score) | [12] |

Potential Signaling Pathway Involvement

Based on the predicted targets, this compound may modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. For instance, the inhibition of p38 MAPK could have anti-inflammatory effects.

Drug Discovery and Development Logic

The in silico prediction of targets is an early and crucial phase in the broader drug discovery and development pipeline. The insights gained from these computational studies guide the subsequent preclinical and clinical research phases.

Conclusion

In silico target prediction offers a highly efficient and cost-effective strategy for elucidating the potential mechanisms of action of natural products like this compound. By leveraging computational tools for molecular docking, pharmacophore modeling, and virtual screening, researchers can rapidly identify and prioritize potential protein targets. While the data presented here for the closely related flavonoid Apigenin serves as a valuable proxy, dedicated in silico and subsequent in vitro studies on this compound are warranted to confirm these predictions and fully uncover its therapeutic potential. This guide provides a foundational framework for researchers to design and execute such studies, ultimately accelerating the translation of this promising natural compound into a clinically relevant therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A molecular docking study of EGCG and theaflavin digallate with the druggable targets of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Compounds That Inhibit SARS-CoV-2 Discovered Using Virtual Screening | Technology Networks [technologynetworks.com]

- 8. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]

- 9. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. scholars.direct [scholars.direct]

Thevetiaflavone: A Promising Flavonoid for Novel Anti-Cancer Therapies

For Immediate Release

[City, State] – [Date] – Thevetiaflavone, a naturally occurring flavonoid primarily isolated from the plant Thevetia peruviana, is emerging as a significant candidate in the development of novel anti-cancer agents. A comprehensive review of existing scientific literature reveals its potential to induce cytotoxic and apoptotic effects across a range of human cancer cell lines, including prostate, breast, colorectal, and lung cancers. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental methodologies for its study.

The anti-cancer potential of this compound is primarily attributed to its ability to trigger programmed cell death, or apoptosis, in malignant cells. Mechanistic studies, though preliminary, suggest that this compound modulates the expression of key regulatory proteins involved in the apoptotic cascade. Specifically, it has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 and the executioner caspase, caspase-3. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the initiation of the apoptotic pathway.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of extracts containing this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, provide a measure of its potency. The following table summarizes the IC50 values for a methanolic extract of Thevetia peruviana fruit, a primary source of this compound. It is important to note that these values are for a crude extract and the potency of purified this compound may be significantly higher.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3 | Prostate Cancer | 1.91 ± 0.76 |

| MCF-7 | Breast Cancer | 5.78 ± 2.12 |

| HCT-116 | Colorectal Cancer | 6.30 ± 4.45 |

| A549 | Lung Cancer | 12.04 ± 3.43 |

Experimental Protocols

The investigation of this compound's anti-cancer properties involves a series of well-established experimental protocols. These methodologies are crucial for determining its efficacy and understanding its mechanism of action.

Isolation and Purification of this compound

This compound is typically isolated from the leaves or fruits of Thevetia peruviana. A general protocol involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to maceration with a suitable solvent, such as methanol.

-

Fractionation: The crude extract is then sequentially fractionated using solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography: The fractions containing flavonoids are further purified using chromatographic techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. The protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of purified this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection by Annexin V-FITC Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with this compound at its predetermined IC50 concentration for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

-

Staining: The cells are then incubated with Annexin V conjugated to a fluorescent dye (like FITC) and a viability dye such as Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Molecular Interactions

The induction of apoptosis by this compound is a complex process involving the modulation of specific signaling pathways. While research specifically on this compound is ongoing, the mechanisms of other structurally similar flavonoids provide a likely model for its action.

The Intrinsic Apoptotic Pathway

The available data suggests that this compound likely triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic Apoptotic Pathway Induced by this compound.

Further research is warranted to fully elucidate the intricate signaling cascades, such as the PI3K/Akt and MAPK pathways, that are likely modulated by this compound in cancer cells. The initial findings strongly suggest that this compound holds considerable promise as a lead compound for the development of new and effective anti-cancer drugs. Continued investigation into its molecular targets and in vivo efficacy is essential to translate these promising preclinical observations into clinical applications.

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thevetiaflavone, a flavone found in plants such as Thevetia neriifolia, has emerged as a compound of interest with potential neuroprotective and anticancer properties. While research on this compound is in its nascent stages, the broader class of flavones, including structurally related compounds like apigenin, luteolin, and kaempferol, has been extensively studied, revealing significant therapeutic potential. This technical guide provides a comprehensive review of the current state of knowledge on this compound and a detailed exploration of the biological activities, mechanisms of action, and experimental protocols for key related flavones. By presenting quantitative data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into this promising class of natural compounds.

Introduction to this compound

This compound is a flavone with the chemical structure 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. It has been identified in various plant species, including Thevetia neriifolia and Heliotropium sinuatum[1]. Preliminary studies have indicated its potential as a neuroprotective agent. Specifically, this compound has been shown to ameliorate neuronal cell injury by improving mitochondrial function mediated by reactive oxygen species (ROS), upregulating the anti-apoptotic protein Bcl-2, and downregulating the pro-apoptotic proteins Bax and caspase-3[2]. These findings suggest a protective role for this compound in conditions associated with oxidative stress and apoptosis in neuronal cells[3].

While direct quantitative data on the cytotoxic and anti-inflammatory activities of pure this compound are limited in the current literature, a methanolic extract of Thevetia peruviana fruits, which contains this compound among other compounds, has demonstrated cytotoxic activity against various human cancer cell lines. The IC50 values for this extract were reported as 1.91 ± 0.76 µg/mL for prostate cancer, 5.78 ± 2.12 µg/mL for breast cancer, 6.30 ± 4.45 µg/mL for colorectal cancer, and 12.04 ± 3.43 µg/mL for lung cancer cell lines[2]. This suggests that compounds within the extract, potentially including this compound, possess anticancer properties.

Given the limited specific data on this compound, this guide will now delve into the well-characterized biological activities of structurally and functionally related flavones—apigenin, luteolin, and kaempferol—to provide a framework for understanding the potential mechanisms and therapeutic applications of this compound.

Related Flavones: A Detailed Pharmacological Overview

Apigenin, luteolin, and kaempferol are among the most extensively studied flavones and share a common chemical scaffold with this compound. Their well-documented anti-inflammatory, antioxidant, and anticancer properties provide valuable insights into the potential bioactivities of this compound.

Quantitative Data on Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for apigenin, luteolin, and kaempferol in various cancer cell lines, demonstrating their cytotoxic potential.

Table 1: Cytotoxic Activity (IC50) of Apigenin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HT29 | Colorectal Cancer | 12.5 - 25 | 48 | |

| HCT-15 | Colorectal Cancer | Not specified | 72 | [4] |

| A375SM | Melanoma | ~50 | 24 | [5] |

| PC-3 | Prostate Cancer | 20 - 40 | 24 | |

| MCF-7 | Breast Cancer | Not specified | Not specified | [6] |

Table 2: Cytotoxic Activity (IC50) of Luteolin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| EC1 | Esophageal Carcinoma | 20 - 60 | 48/72 | [7] |

| KYSE450 | Esophageal Carcinoma | 20 - 60 | 48/72 | [7] |

| U251 | Glioblastoma | ~25-30 | Not specified | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.17 | 72 | [9] |

| 4T1 | Triple-Negative Breast Cancer | 6.98 | 72 | [9] |

| MES-SA-Dx5 | Sarcoma | 20 ± 5 | 48 | [10] |

Table 3: Cytotoxic Activity (IC50) of Kaempferol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Liver Cancer | Not specified | 24, 48, 72 | [11] |

| MCF-7 | Breast Cancer | 88.8 (Kaempferol 3-rutinoside-4'-glucoside) | 24 | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of flavones. These protocols are based on established methods and can be adapted for the study of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol (adapted from[6]):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., apigenin at 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/w SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined from a dose-response curve.

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a sensitive assay to determine the effectiveness of cytotoxic agents.

Protocol (adapted from[7][8][9]):

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of the test compound (e.g., luteolin at 5, 10, 20 µM) for a specified period (e.g., 72 hours).

-

Incubation: Replace the treatment medium with fresh, drug-free medium and incubate the plates for 10-14 days, changing the medium every 3-4 days, until colonies are visible.

-

Fixation and Staining: Wash the colonies with PBS, fix them with 4% paraformaldehyde for 30 minutes, and then stain with 0.1% crystal violet for 30 minutes.

-

Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

The scratch wound healing assay is a straightforward method to study cell migration in vitro.

Protocol (adapted from[5][12]):

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the test compound at various concentrations (e.g., kaempferol at 20-40 µM) or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated and compared between treatment groups.

Signaling Pathways Modulated by Flavones

Flavones exert their biological effects by modulating a complex network of intracellular signaling pathways that regulate cell proliferation, survival, apoptosis, inflammation, and angiogenesis. The following sections detail the key pathways affected by apigenin, luteolin, and kaempferol, which are likely to be relevant for this compound as well.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Flavones, including apigenin, luteolin, and kaempferol, have been shown to inhibit this pathway at various levels.

-

Mechanism of Flavone-mediated Inhibition: Flavones can directly or indirectly inhibit the activity of PI3K, leading to reduced phosphorylation and activation of Akt. Downstream, this results in the deactivation of mTOR and its targets, which are critical for protein synthesis and cell growth. Furthermore, inhibition of Akt can lead to the activation of pro-apoptotic proteins like Bad and the transcription factor FOXO3a, promoting apoptosis. Kaempferol, for example, has been shown to inactivate the PI3K/Akt/mTOR signaling pathway in HepG2 liver cancer cells.

Caption: PI3K/Akt/mTOR pathway inhibition by flavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cell proliferation, differentiation, and apoptosis. It consists of several cascades, including the ERK, JNK, and p38 MAPK pathways. Flavones can differentially modulate these cascades to exert their anticancer effects.

-

Mechanism of Flavone-mediated Modulation: Luteolin has been shown to interfere with the MAPK pathway in glioma cells[13]. Depending on the cellular context, flavones can either inhibit the pro-proliferative ERK pathway or activate the pro-apoptotic JNK and p38 pathways. This differential regulation can halt the cell cycle and induce apoptosis in cancer cells.

Caption: MAPK pathway modulation by flavones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Its constitutive activation is observed in many cancers, where it promotes chronic inflammation and protects cancer cells from apoptosis.

-

Mechanism of Flavone-mediated Inhibition: Flavones like luteolin can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes[1][14]. Luteolin has been shown to block IκB kinase (IKK) activity, a critical step in NF-κB activation[15].

Caption: NF-κB pathway inhibition by flavones.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled proliferation. Flavones can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mechanism of Flavone-mediated Apoptosis Induction: As observed with this compound, related flavones can modulate the balance of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (like Bcl-2) and increasing the levels of pro-apoptotic members (like Bax)[2]. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (like caspase-9 and the executioner caspase-3), ultimately leading to apoptosis[16][17][18][19].

Caption: Intrinsic apoptosis pathway induction by flavones.

Conclusion and Future Directions

This compound and its related flavones represent a promising class of natural compounds with significant potential for the development of novel therapeutics, particularly in the areas of neuroprotection and oncology. While the existing body of research on this compound is limited, the extensive studies on apigenin, luteolin, and kaempferol provide a strong foundation for understanding its likely mechanisms of action. These flavones have been shown to modulate key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, and to induce apoptosis in cancer cells.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in a wide range of cancer cell lines and in models of neuroinflammation and oxidative stress.

-

Detailed Mechanistic Investigations: Elucidating the specific molecular targets of this compound within the key signaling pathways to understand its precise mechanism of action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and neurodegenerative diseases.

-

Pharmacokinetic and Bioavailability Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

- 1. researchhub.com [researchhub.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. latamjpharm.org [latamjpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin attenuates migration and invasion of lung cancer cells via suppressing focal adhesion kinase and non-receptor tyrosine kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Optimization of Hybrid Polymeric Nanoparticles of Apigenin: Physicochemical Characterization, Antioxidant Activity and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. graphviz.org [graphviz.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Thevetiaflavone: A Detailed Protocol for Extraction from Plant Material

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thevetiaflavone, a methoxylated flavone, is a natural compound of significant interest due to its potential therapeutic properties, including its role in modulating apoptosis. Found in various plant species, including Thevetia peruviana (yellow oleander) and Wikstroemia indica, efficient extraction and purification of this compound are crucial for further research and development. This document provides detailed protocols for the extraction of this compound from plant material, a comparison of different extraction methods, and an overview of its implicated signaling pathway.

Data Presentation: Comparison of Extraction Methods for Flavonoids

The following table summarizes quantitative data from studies on the extraction of total flavonoids from Thevetia peruviana, providing a comparative overview of different methodologies.

| Extraction Method | Plant Material | Solvent | Key Parameters | Total Flavonoid Yield (mg/g of dry weight) | Reference |

| Soxhlet Extraction | Thevetia peruviana cell suspension | 20% (v/v) Ethanol | 9 siphons | 18.79 ± 3.21 (Quercetin Equivalents) | [1] |

| Cold Maceration | Thevetia peruviana leaves | 70% (v/v) Aqueous Methanol | Ambient temperature, exhaustive extraction | 12.47 (Rutin Equivalents) | [2][3] |

| Ultrasound-Assisted Extraction (UAE) | Thevetia peruviana cell suspension | 50% (v/v) Ethanol | 30 minutes extraction time | Not specified as the most efficient | [1] |

| Agitation | Thevetia peruviana cell suspension | 80% (v/v) Ethanol | 60 minutes extraction time | Not specified as the most efficient | [1] |

| Ultrasound-Assisted Extraction (UAE) from a related species | Wikstroemia indica rhizome | 60% Ethanol | 60 min, 16:1 liquid-solid ratio, 160 W power | Not explicitly quantified for this compound |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh plant material (e.g., leaves of Thevetia peruviana or rhizomes of Wikstroemia indica). Ensure proper botanical identification.

-

Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any dirt and contaminants. Air-dry the material in a well-ventilated area, preferably in the shade, until it is brittle. Alternatively, use a hot air oven at a controlled temperature (e.g., 40-50°C) to expedite drying.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.

Extraction Protocols

This method is suitable for exhaustive extraction and has been shown to be highly efficient for total flavonoids from Thevetia peruviana cell cultures.[1]

-

Apparatus Setup: Assemble a Soxhlet apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Sample Loading: Place a known quantity of the powdered plant material (e.g., 20 g) into a thimble made of thick filter paper.

-

Solvent Addition: Add the extraction solvent (20% v/v ethanol) to the round-bottom flask, ensuring the volume is sufficient to fill the Soxhlet extractor and allow for continuous siphoning (approximately 250-300 mL for a 20 g sample).

-

Extraction Process: Heat the flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material. The extractor will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

Duration: Allow the extraction to proceed for a set number of siphon cycles (e.g., 9 siphons) to ensure exhaustive extraction.

-

Concentration: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

This is a simple and widely used method for the extraction of thermolabile compounds.

-

Soaking: Place a known amount of the powdered plant material (e.g., 50 g) in a large conical flask or a sealed container.

-

Solvent Addition: Add the extraction solvent (70% aqueous methanol) in a suitable solid-to-solvent ratio (e.g., 1:10 w/v).

-

Incubation: Seal the container and keep it at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking or stirring to enhance the extraction process.

-

Filtration: After the incubation period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeated Extraction: For exhaustive extraction, the residue can be re-macerated with a fresh portion of the solvent.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]

This method utilizes ultrasonic waves to accelerate the extraction process.

-

Mixture Preparation: Place a known quantity of the powdered plant material (e.g., 10 g) in a flask and add the extraction solvent (e.g., 60% ethanol) at a specific liquid-to-solid ratio (e.g., 16:1 mL/g).

-

Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic power (e.g., 160 W) and extraction time (e.g., 60 minutes). The temperature of the bath can also be controlled if necessary.

-

Filtration and Concentration: After the specified time, filter the extract and concentrate it using a rotary evaporator as described in the previous protocols.

Purification of this compound

Column chromatography is a standard technique for the purification of flavonoids from crude extracts.

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle uniformly without any air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimum amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Start the elution process with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that show a pure spot corresponding to this compound.

-

Final Concentration: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Thevetiaflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thevetiaflavone, a flavone found in Thevetia peruviana, has garnered interest for its potential biological activities, including cytotoxic effects on cancer cell lines.[1] Efficient extraction of this bioactive compound is crucial for further research and development. Ultrasonic-assisted extraction (UAE) is a modern and efficient method for extracting phytochemicals from plant matrices.[2] This technique utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, thereby increasing extraction yield and reducing extraction time and solvent consumption compared to conventional methods.[2] These application notes provide a detailed protocol for the ultrasonic-assisted extraction of this compound from Thevetia peruviana and an overview of a potential signaling pathway influenced by flavonoids.

Quantitative Data Summary

While specific quantitative data for the ultrasonic-assisted extraction of this compound is not extensively available, the following table summarizes typical parameters and ranges for the extraction of flavonoids from various plant materials using UAE. This data can serve as a starting point for optimizing the extraction of this compound from Thevetia peruviana.

| Parameter | Range | Reference Plant Material | Notes |

| Ethanol Concentration (%) | 40 - 95 | Hog Plum, Alfalfa, Eucommia ulmoides | The optimal concentration depends on the polarity of the target flavonoid.[3][4][5] |

| Extraction Time (min) | 10 - 80 | Olive Leaves, Eucommia ulmoides, Alfalfa | Prolonged extraction times can lead to the degradation of flavonoids.[4][5][6] |

| Extraction Temperature (°C) | 40 - 75 | Hog Plum, Olive Leaves, Pteris cretica | Higher temperatures can enhance solubility and diffusion but may degrade thermolabile compounds.[3][6][7] |

| Solid-to-Liquid Ratio (g/mL) | 1:20 - 1:60 | Alfalfa, Eucommia ulmoides, Olive Leaves | A higher ratio can increase the concentration gradient, improving extraction efficiency up to a certain point.[4][5][6] |

| Ultrasonic Power (W) | 250 - 600 | Eucommia ulmoides, Olive Leaves, Passion Fruit Peels | Higher power can improve extraction but excessive power may degrade the target compounds.[5][6][8] |

| Total Flavonoid Content (mg/g) | 12.47 | Thevetia peruviana (Methanol Extract) | This value was obtained through a conventional extraction method and can serve as a baseline for comparison.[9][10] |

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

This protocol is a generalized procedure based on common practices for UAE of flavonoids from plant materials and should be optimized for the specific laboratory conditions and research goals.

1. Materials and Equipment:

-

Dried and powdered Thevetia peruviana plant material (e.g., fruits, leaves).

-

Ethanol (analytical grade).

-

Deionized water.

-

Ultrasonic bath or probe system with temperature and power control.

-

Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system).

-

Rotary evaporator.

-

Analytical balance.

-

Centrifuge.

2. Preparation of Plant Material:

-

Collect fresh plant material of Thevetia peruviana.

-

Air-dry the material in the shade at room temperature until a constant weight is achieved.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

-

Store the powdered material in an airtight container in a cool, dark place.

3. Ultrasonic-Assisted Extraction Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 10 g).

-

Place the powder in an extraction vessel (e.g., a flask).

-

Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).

-

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the desired extraction parameters:

-

Temperature: e.g., 50°C

-

Time: e.g., 40 minutes

-

Ultrasonic Power: e.g., 250 W

-

-

Start the ultrasonic-assisted extraction process.

4. Post-Extraction Processing:

-

After extraction, separate the extract from the solid residue by filtration or centrifugation.

-

Wash the residue with a small amount of the extraction solvent to recover any remaining extract.

-

Combine the filtrates.

-

Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) to remove the ethanol.

-

The resulting aqueous extract can be freeze-dried or used for further analysis and purification of this compound.

Protocol 2: Quantification of Total Flavonoid Content

The total flavonoid content in the extract can be determined using the aluminum chloride colorimetric method.

1. Materials and Equipment:

-

This compound extract.

-

Quercetin or Rutin (as a standard).

-

Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

-

Sodium acetate solution (e.g., 1 M).

-

Methanol (analytical grade).

-

UV-Vis spectrophotometer.

2. Procedure:

-

Prepare a series of standard solutions of quercetin or rutin in methanol at different concentrations.

-

Prepare a solution of the this compound extract in methanol at a known concentration.

-

In separate test tubes, mix a specific volume of the standard or extract solution with the aluminum chloride solution.

-

Add the sodium acetate solution to the mixture.

-

Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the appropriate wavelength (e.g., 415 nm) using a UV-Vis spectrophotometer.

-

Construct a calibration curve using the absorbance values of the standard solutions.

-

Determine the total flavonoid content of the extract from the calibration curve and express the result as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasonic-assisted extraction and analysis of this compound.

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.

Signaling Pathway

Flavonoids have been reported to interfere with cellular signaling pathways involved in cancer progression, including those regulating apoptosis (programmed cell death).[11][12] While the specific pathway for this compound is not yet fully elucidated, a general representation of a flavonoid-induced apoptosis pathway is shown below.

Caption: General Apoptosis Pathway Induced by Flavonoids.

References

- 1. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 4. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ijsdr.org [ijsdr.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for HPLC-DAD Analysis of Thevetiaflavone in Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of thevetiaflavone in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The protocols are based on established methods for flavonoid analysis and can be adapted and validated for the specific quantification of this compound.

Introduction

This compound is a flavonoid found in various medicinal plants, including those from the Thevetia genus. Its potential pharmacological activities make it a compound of interest for researchers in drug discovery and development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological studies. HPLC-DAD is a robust and widely used technique for the separation, identification, and quantification of phytochemicals like this compound. This method offers high resolution, sensitivity, and the ability to assess peak purity.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of flavonoids from plant leaves and can be optimized for the specific plant material containing this compound. A study on Thevetia peruviana leaves utilized a 70% aqueous methanol solution for extraction, followed by liquid-liquid fractionation to separate compounds based on their polarity.[1][2][3]

Materials and Reagents:

-

Air-dried and powdered plant material (e.g., leaves)

-

70% Methanol (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath (optional)

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

-

Maceration: Soak the powdered plant material in 70% aqueous methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Agitation or sonication can be used to improve extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris. Repeat the extraction process with fresh solvent on the residue to ensure complete extraction.

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Liquid-Liquid Fractionation (Optional):

-

Suspend the crude extract in a minimal amount of deionized water.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane (to remove non-polar compounds) followed by ethyl acetate (which is likely to contain this compound).

-

Collect the different fractions and evaporate the solvents to dryness. The ethyl acetate fraction is expected to be enriched with this compound.

-

HPLC-DAD Analysis

The following is a general HPLC-DAD method for the analysis of flavonoids. Specific parameters such as the mobile phase gradient and column temperature may require optimization for the best separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a diode-array detector (DAD).

-